5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a fluorine atom attached to the triazole ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is similar to our compound of interest, have been found to exhibit a wide range of biological activities . They have been reported to act as inhibitors of enzymes like acetolactate synthase (AHAS) , and also as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Mode of Action
It’s worth noting that [1,2,4]triazolo[1,5-a]pyrimidines, a related class of compounds, have been reported to interact with their targets in a variety of ways, leading to diverse biological effects .
Biochemical Pathways
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to impact a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
A related compound was reported to have good physicochemical and pharmacokinetic properties .
Result of Action
Related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave conditions, resulting in good-to-excellent yields .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient heating methods, can further improve the sustainability of industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness: 5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
5-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWKGMQTJBPBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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